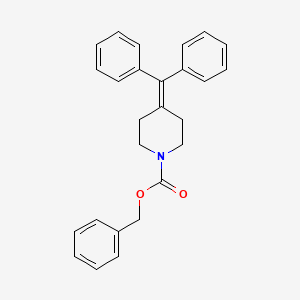

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルは、分子式C26H25NO2、分子量383.48 g/molの複雑な有機化合物です 。この化合物は、ジフェニルメチレン基とフェニルメチルエステル基で置換されたピペリジン環を含む独自の構造で特徴付けられます。

準備方法

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルの合成には、いくつかのステップが含まれます。 一般的な合成経路の1つは、塩基性条件下で4-(ジフェニルメチレン)ピペリジンとベンジルクロロホルメートを反応させて、目的のェステルを生成することです 。反応には通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基が必要です。工業生産方法には、同様のステップが含まれる場合がありますが、連続フロー反応器や自動化システムの使用など、大規模合成に最適化されており、高い収率と純度が保証されています。

化学反応の分析

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、カルボン酸やケトンを生成します。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、対応するアルコールを生成します。

置換: 求核置換反応はエステル基で起こり、アミンやアルコールなどの求核試薬がフェニルメチル基を置き換えて、新しいアミドやエステルを生成します.

科学研究への応用

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルは、科学研究でいくつかの応用があります。

化学: これは、医薬品や農薬など、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、酵素阻害や受容体結合に対する効果など、潜在的な生物活性について研究されています。

医学: 神経疾患や癌など、さまざまな疾患の治療のための薬剤候補としての可能性を探求する研究が進められています。

科学的研究の応用

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらします。 たとえば、特定の酵素の活性部位に結合することにより、その酵素の活性を阻害し、基質結合とそれに続く触媒作用を防ぐ可能性があります .

類似の化合物との比較

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルは、次のような類似の化合物と比較することができます。

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸エチルエステル: この化合物は、フェニルメチルエステル基の代わりにエチルエステル基を持っているため、化学的および生物学的特性が異なる場合があります.

4-(4-ピペリジニル)-1-ピペラジンカルボン酸1,1-ジメチルエチルエステル: この化合物は、ピペラジン環とtert-ブチルエステル基を特徴とするため、反応性と用途が異なります.

4-(ジフェニルメチレン)-1-ピペリジンカルボン酸フェニルメチルエステルの独自性は、その特定の置換パターンと、ジフェニルメチレンとフェニルメチルエステル基の両方の存在にあります。これらは、独自の化学的および生物学的特性を付与します .

類似化合物との比較

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester can be compared with similar compounds such as:

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, ethyl ester: This compound has an ethyl ester group instead of a phenylmethyl ester group, which may result in different chemical and biological properties.

1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperazine ring and a tert-butyl ester group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both diphenylmethylene and phenylmethyl ester groups, which confer unique chemical and biological properties .

特性

CAS番号 |

916976-36-8 |

|---|---|

分子式 |

C26H25NO2 |

分子量 |

383.5 g/mol |

IUPAC名 |

benzyl 4-benzhydrylidenepiperidine-1-carboxylate |

InChI |

InChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 |

InChIキー |

QSXXLFOQXFNSPJ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)

![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)

![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)

![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)